molecular formula C26H26N2O6 B11209699 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Cat. No.: B11209699
M. Wt: 462.5 g/mol
InChI Key: BNLPHWGWMXCXKV-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through nucleophilic substitution reactions, where a nitrophenol reacts with a suitable leaving group on the isoquinoline core.

    Final Coupling with Phenylethanone: The final step involves coupling the modified isoquinoline with phenylethanone, often through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrophenoxy group suggests potential interactions with oxidative stress pathways, while the isoquinoline core may interact with neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the phenylethanone moiety.

    1-(6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitrophenoxy groups, along with the phenylethanone moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone

InChI

InChI=1S/C26H26N2O6/c1-32-24-15-19-12-13-27(26(29)14-18-6-4-3-5-7-18)23(22(19)16-25(24)33-2)17-34-21-10-8-20(9-11-21)28(30)31/h3-11,15-16,23H,12-14,17H2,1-2H3

InChI Key

BNLPHWGWMXCXKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC=C3)COC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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